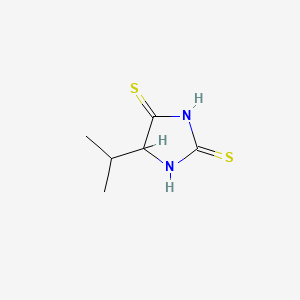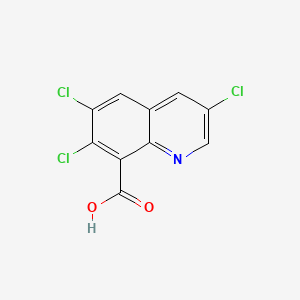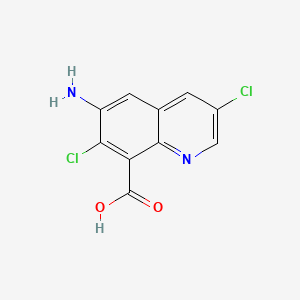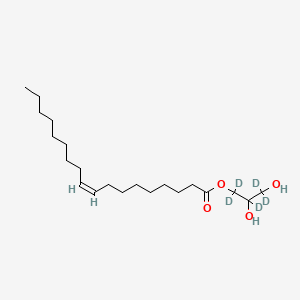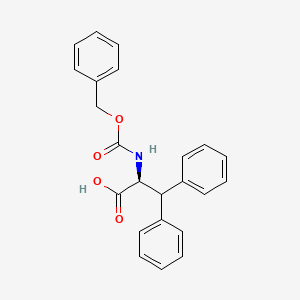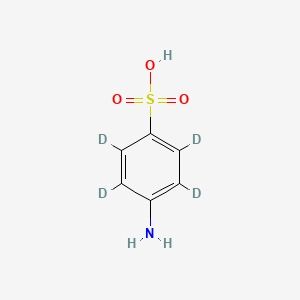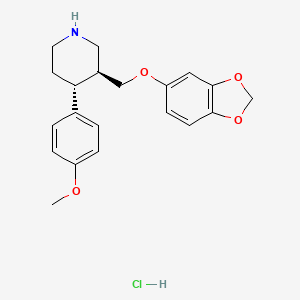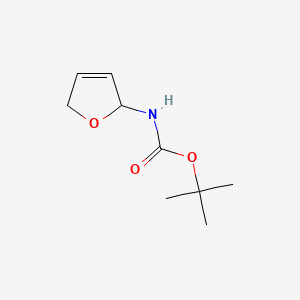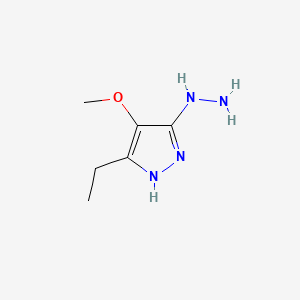
Pipamperone-d10 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pipamperone-d10 Dihydrochloride is a typical antipsychotic of the butyrophenone family . It is used in the treatment of schizophrenia and as a sleep aid for depression . It has significant anti-tryptamine activity . Pipamperone was developed by Janssen Pharmaceutica in 1961 and started its first round of clinical trials in the United States in 1963 .
Synthesis Analysis
Pipamperone was discovered at Janssen Pharmaceutica in 1961 . In an effort to improve haloperidol’s pharmacological effects, Janssen discovered that pipamperone had significant anti-tryptamine activity . When risperidone was created, Janssen suggested it was a more potent version of pipamperone . Risperidone’s pharmacological properties were similar to pipamperone’s in that both block more serotonin more potently than dopamine .Molecular Structure Analysis
The molecular formula of Pipamperone-d10 Dihydrochloride is C21H30FN3O2.2Cl H . The molecular weight is 448.40 g/mol . The structure is available in various databases .Chemical Reactions Analysis
Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1 and D4 antagonist .Physical And Chemical Properties Analysis
The product is an off-white solid . The apparent volume of distribution is 416 L/70 kg and the apparent clearance is 22.1 L/h/70 kg .Mécanisme D'action
Pipamperone is an antipsychotic medication that has sedative effects, which may be beneficial in the management of agitation and disordered sleep . It shows antidopaminergic and anti-serotonergic properties . One study showed that pipamperone increased the expression of D4 (dopaminergic) receptors, explaining its helpfulness in decreasing positive psychotic symptoms, such as delusions and hallucinations .
Safety and Hazards
Pipamperone-d10 Dihydrochloride is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . It is also recommended to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to rinse mouth if swallowed .
Propriétés
Numéro CAS |
1246818-04-1 |
|---|---|
Formule moléculaire |
C21H30FN3O2 |
Poids moléculaire |
385.549 |
Nom IUPAC |
4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27)/i1D2,2D2,3D2,13D2,14D2 |
Clé InChI |
AXKPFOAXAHJUAG-WKDIDNHWSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N |
Synonymes |
1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine-d10]-4’-carboxamide Hydrochloride; Pipamperone-d10 Hydrochloride; Dipiperon-d10; Piperonil-d10; Propitan-d10; R4050-d10; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

